"GlcNAc beta(1-3)GalNAc-alpha-Thr" core structure elucidation
"GlcNAc beta(1-3)GalNAc-alpha-Thr" core structure elucidation
Elucidation of the Core 3 O-Glycan (GlcNAc 1-3GalNAc -Thr): A Technical Guide
Executive Summary
The Core 3 O-glycan structure (GlcNAc
This guide provides a rigorous, self-validating workflow for the isolation, structural elucidation, and differentiation of Core 3 from its structural isomers (Core 1 and Core 2), utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Part 1: Biological Framework & Biosynthesis
To elucidate the structure, one must first understand its biosynthetic origin and the competitive landscape within the Golgi apparatus. The formation of Core 3 is a direct competitor to Core 1.
The Biosynthetic "Decision"
The initial step for both pathways is the Tn Antigen (GalNAc
-
C1GalT1 (Core 1 Synthase): Adds Galactose (creates Core 1).
- 3GnT6 (Core 3 Synthase): Adds N-Acetylglucosamine (creates Core 3).[2][3]
In healthy colonic tissue,
Visualization: Competitive Biosynthetic Pathway
Figure 1: The competitive biosynthetic divergence between Core 1 and Core 3 O-glycans in the Golgi apparatus.
Part 2: Analytical Strategy & Logic
Elucidating Core 3 requires overcoming two main challenges:
-
Isomeric Confusion: Core 3 (HexNAc-HexNAc) must be distinguished from Core 2 (branched) and di-HexNAc terminal structures.
-
"Peeling" Artifacts: The alkaline conditions required to release O-glycans can degrade the reducing end (peeling), destroying the linkage information.[4]
The "Gold Standard" Workflow
To ensure scientific integrity, we utilize Reductive
Figure 2: Step-by-step analytical workflow for Core 3 elucidation, prioritizing structural stability and validation.
Part 3: Detailed Experimental Protocols
Protocol A: Reductive -Elimination (Release)
Objective: Release O-glycans while converting the reducing end GalNAc to GalNAc-ol (alditol) to prevent degradation.
-
Preparation: Lyophilize 100-500
g of glycoprotein sample in a glass tube. -
Reagent: Prepare 1.0 M NaBH
(or KBH ) in 0.1 M NaOH. -
Reaction: Add 500
L of reagent to the sample. Incubate at 42°C for 16–18 hours .-
Scientific Rationale: This temperature/time balance maximizes release while minimizing peptide bond cleavage, though some peptide degradation is inevitable.
-
-
Neutralization: Cool on ice. Slowly add 1.0 M acetic acid dropwise until bubbling ceases (pH ~6).
-
Desalting: Pass through a cation exchange column (Dowex 50W-X8, H+ form) to remove Na+/K+ and peptides. Elute with water.[4][5]
-
Borate Removal: Evaporate to dryness. Add 500
L methanol:acetic acid (9:1), vortex, and dry under N . Repeat 3–5 times.-
Critical Step: Borate forms complexes with polyols (glycans); failure to remove it results in poor MS signals.
-
Protocol B: Permethylation (Derivatization)
Objective: Methylate all free hydroxyl and N-acetyl groups to stabilize the molecule and create diagnostic fragmentation patterns.
-
Solubilization: Dissolve dried glycans in 200
L DMSO. -
Base Addition: Add ~50 mg of finely powdered NaOH (slurry).
-
Methylation: Add 100
L Methyl Iodide (CH I). Vortex vigorously for 30 minutes. -
Quench: Add 1 mL ice-cold water.
-
Extraction: Add 1 mL Chloroform (CHCl
). Vortex and centrifuge.[5] -
Collection: Discard the upper aqueous phase (waste). Wash the lower organic phase (glycans) 3x with water.
-
Dry: Evaporate CHCl
under nitrogen.
Part 4: Structural Confirmation (Data Interpretation)
Mass Spectrometry (MS/MS) Fingerprinting
Differentiation of Core 3 from Core 1 relies on identifying the terminal residue and the specific mass shifts associated with permethylation.
Table 1: Diagnostic Ions (Permethylated Alditols)
| Feature | Core 1 (Gal-GalNAc-ol) | Core 3 (GlcNAc-GalNAc-ol) |
| Precursor Mass (M+Na)+ | m/z 534.3 | m/z 575.3 |
| Terminal Residue | Galactose | N-Acetylglucosamine (GlcNAc) |
| Diagnostic Oxonium Ion | m/z 219 (Terminal Hex+) | m/z 260 (Terminal HexNAc+) |
| Fragmentation Logic | Loss of terminal Gal exposes GalNAc-ol | Loss of terminal GlcNAc exposes GalNAc-ol |
Note on Causality: The shift from m/z 219 to m/z 260 is the definitive mass spectral signature. If you observe m/z 260, you have a terminal HexNAc. To confirm it is GlcNAc (and not GalNAc), enzymatic digestion is required (see below).
Enzymatic Validation
To confirm the
-
Enzyme:
-N-Acetylglucosaminidase (specific for terminal -linked GlcNAc). -
Procedure: Digest the un-methylated glycan.
-
Result:
-
Core 3: Shift in mass corresponding to loss of GlcNAc (203 Da).
-
Core 1 / Core 5: No digestion (enzyme mismatch).
-
NMR Spectroscopy
NMR provides stereochemical certainty. The key signals are the anomeric protons (H-1).
-
GalNAc-ol (Reducing End): Look for the multiplet signals characteristic of the open-chain alditol.
-
GlcNAc (Non-reducing End):
-
-Linkage: The H-1 signal for
-GlcNAc typically appears upfield (~4.5–4.7 ppm) with a large coupling constant ( > 7 Hz), indicating the trans-diaxial arrangement of H1 and H2. -
Contrast: An
-linkage (like in Core 5) would show a downfield H-1 (~4.9–5.2 ppm) with a small coupling constant.
-
-Linkage: The H-1 signal for
Part 5: Clinical & Pharmaceutical Relevance
Understanding the Core 3 structure is directly applicable to drug development and diagnostics in oncology.
-
Colorectal Cancer (CRC) Biomarker:
-
Therapeutic Targets:
-
Gene Therapy: Re-introduction of B3GNT6 into CRC cells has been shown to suppress metastasis by restoring the protective glycocalyx.
-
Drug Delivery: Targeting the "naked" Core 1 or Tn antigens (exposed due to lack of Core 3) using antibody-drug conjugates (ADCs).
-
References
-
Iwai, T., et al. (2002). Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans.
-
[Link]
-
-
An, G., et al. (2007). Increased susceptibility to colitis and colorectal tumors in mice lacking core 3-derived O-glycans. Journal of Experimental Medicine.
-
[Link]
-
-
Jensen, P. H., et al. (2010). Improved and semi-automated reductive β-elimination workflow for higher throughput protein O-glycosylation analysis.
-
[Link]
-
-
Robbe, C., et al. (2003). Structural characterization of the O-glycans from the human mucin MUC2. Biochemical Journal.
-
[Link]
-
-
Brockhausen, I. (2009). B3GNT6 (UDP-GlcNAc:betaGal beta-1,3-N-acetylglucosaminyltransferase 6).
-
[Link]
-
Sources
- 1. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Release of O-glycan by eliminative oximation - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Core 3 synthase is down-regulated in colon carcinoma and profoundly suppresses the metastatic potential of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
